6-Hydroxypyrazin-2-ylboronic acid pinacol ester
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Overview
Description
6-Hydroxypyrazin-2-ylboronic acid pinacol ester is an organoboron compound that has gained significant attention in the field of organic synthesis. This compound is particularly valuable due to its role in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules . The presence of both hydroxyl and boronic ester functional groups makes it a versatile intermediate in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxypyrazin-2-ylboronic acid pinacol ester typically involves the borylation of 6-hydroxypyrazine. One common method is the reaction of 6-hydroxypyrazine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate . The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction conditions are optimized to minimize by-products and maximize yield, ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxypyrazin-2-ylboronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The boronic ester can be reduced to form boranes.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield pyrazinones, while reduction of the boronic ester can produce boranes .
Scientific Research Applications
6-Hydroxypyrazin-2-ylboronic acid pinacol ester has a wide range of applications in scientific research:
Biology: The compound is used in the development of boron-containing drugs and bioactive molecules.
Industry: The compound is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 6-Hydroxypyrazin-2-ylboronic acid pinacol ester involves its ability to participate in various chemical reactions. In Suzuki-Miyaura coupling, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . The hydroxyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid pinacol ester
- 6-Quinolineboronic acid pinacol ester
- Arylboronic acid pinacol esters
Uniqueness
6-Hydroxypyrazin-2-ylboronic acid pinacol ester is unique due to the presence of both hydroxyl and boronic ester functional groups, which provide a combination of reactivity and versatility not found in many other compounds. This dual functionality allows for a wide range of chemical transformations and applications, making it a valuable tool in organic synthesis and scientific research .
Properties
Molecular Formula |
C10H15BN2O3 |
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Molecular Weight |
222.05 g/mol |
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazin-2-one |
InChI |
InChI=1S/C10H15BN2O3/c1-9(2)10(3,4)16-11(15-9)7-5-12-6-8(14)13-7/h5-6H,1-4H3,(H,13,14) |
InChI Key |
XQAUPLVEFSVUCY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=CC(=O)N2 |
Origin of Product |
United States |
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